Methyl 4-(2-oxo-2-((2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)amino)acetamido)benzoate

Description

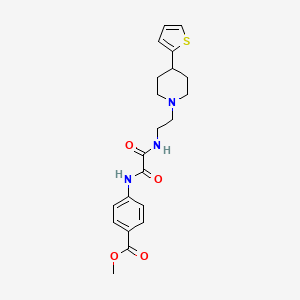

Methyl 4-(2-oxo-2-((2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)amino)acetamido)benzoate is a synthetic organic compound characterized by a methyl benzoate core linked via an acetamido bridge to a piperidine ring substituted with a thiophene moiety. Key structural features include:

- Acetamido linker: Provides conformational flexibility and hydrogen-bonding capacity.

- Piperidine-thiophene substituent: The piperidine ring may contribute to basicity and receptor interactions, while the thiophene heterocycle introduces aromaticity and electronic effects.

Properties

IUPAC Name |

methyl 4-[[2-oxo-2-[2-(4-thiophen-2-ylpiperidin-1-yl)ethylamino]acetyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O4S/c1-28-21(27)16-4-6-17(7-5-16)23-20(26)19(25)22-10-13-24-11-8-15(9-12-24)18-3-2-14-29-18/h2-7,14-15H,8-13H2,1H3,(H,22,25)(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMHFCJKGVTXQNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCCN2CCC(CC2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of Methyl 4-(2-oxo-2-((2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)amino)acetamido)benzoate are currently unknown. This compound contains a thiophene ring, which is found in many biologically active compounds. .

Mode of Action

Compounds containing a thiophene ring have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects. The exact interaction of this compound with its targets and the resulting changes are yet to be determined.

Biochemical Pathways

Compounds containing a thiophene ring have been found to affect various biochemical pathways due to their diverse biological activities. The downstream effects of these pathways would depend on the specific targets and mode of action of the compound.

Pharmacokinetics

Thiazole compounds are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties could impact the bioavailability of the compound.

Biological Activity

Methyl 4-(2-oxo-2-((2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)amino)acetamido)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a piperidine ring, a thiophene moiety, and an acetamido group, contributing to its diverse biological interactions. The molecular formula is C₁₈H₃₁N₃O₃S, with a molecular weight of approximately 357.53 g/mol.

Anticancer Potential

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with similar structures have shown inhibition of cancer cell proliferation in various human cancer cell lines.

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HCT 116 | 4.36 | Inhibition of CDK2 |

| Compound B | MCF7 | 18.76 | Apoptosis induction |

| Methyl 4-(...) | Various | TBD | TBD |

Neuroprotective Effects

The compound has also been evaluated for its neuroprotective effects. Research indicates that it may inhibit acetylcholinesterase (AChE), an enzyme involved in neurodegenerative diseases like Alzheimer's.

Table 2: AChE Inhibition by Methyl 4-(...)

The mechanisms underlying the biological activities of Methyl 4-(...) involve multiple pathways:

- Inhibition of Enzymatic Activity : The compound's structure allows for interaction with various enzymes, including AChE and kinases, leading to modulation of metabolic pathways.

- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells, promoting cell death through intrinsic and extrinsic pathways.

- Antioxidant Properties : Some derivatives exhibit antioxidant activity, reducing oxidative stress within cells.

Case Studies

A notable study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of piperidine-based compounds. The study found that modifications to the thiophene group significantly enhanced anticancer activity against multiple cell lines while maintaining low toxicity levels in normal cells.

Case Study Summary

Study Title : Structure-Activity Relationship of Piperidine Derivatives

Findings :

- Enhanced activity against HCT116 cells was observed with specific substitutions on the thiophene ring.

- The most potent derivative exhibited an IC50 value of 5 μM.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperidine/Piperazine Moieties

Methyl 4-[2-(4-Phenylpiperazin-1-yl)acetamido]benzoate (CAS 312502-83-3)

- Structure : Features a phenylpiperazine group instead of thiophene-piperidine.

- Key Differences :

- Substituent : Phenyl group (electron-rich aromatic) vs. thiophene (electron-deficient heterocycle).

- Ring Type : Piperazine (two nitrogen atoms) vs. piperidine (one nitrogen atom).

- Implications : Piperazine’s additional nitrogen may enhance solubility or alter receptor binding compared to piperidine. The phenyl group could increase hydrophobicity relative to thiophene .

Ethyl 4-[2-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}sulfonyl)acetamido]benzoate (CAS 878057-39-7)

- Structure : Contains a piperidine ring linked to an indole-sulfonyl group.

- Key Differences: Linker: Sulfonyl vs. aminoethyl in the target compound. Substituent: Indole (bulky, planar) vs. thiophene (smaller, sulfur-containing).

- Implications : The sulfonyl group may improve metabolic stability, while indole’s planar structure could influence π-π stacking interactions .

Analogues with Heterocyclic Modifications

4-(2-(2-Chlorophenoxy)acetamido)-3-morpholinophenyl-3-(N-(2-oxo-2-((2-(phenylthio)phenyl)amino)ethyl)methylsulfonamido)benzoate (Compound 11d, )

- Structure : Morpholine ring and phenylthio substituent.

- Key Differences :

- Heterocycle : Morpholine (oxygen-containing) vs. piperidine.

- Substituent : Phenylthio (sulfur-linked aromatic) vs. thiophene.

- The morpholine ring may enhance solubility compared to piperidine .

Ethyl 4-(2-(5-methoxy-1H-benzo[d]imidazol-2-yl thio)acetamido)benzoate (Compound A22, )

- Structure : Benzimidazole-thioether linked to benzoate.

- Key Differences :

- Heterocycle : Benzimidazole (basic, planar) vs. thiophene.

- Linker : Thioether vs. acetamido.

- Implications : The thioether group may confer resistance to enzymatic cleavage, while benzimidazole’s basicity could alter cellular uptake .

Compounds with Thiophene or Thiophene-Related Substituents

N-(3-(Thiophen-2-yl)prop-2-yn-1-yl)furan-2-carboxamide (Compound 5p, )

- Structure : Thiophene linked via propargylamine to a furan.

- Key Differences: Connectivity: Propargylamine spacer vs. aminoethyl in the target. Substituent: Furan (oxygen-containing) vs. benzoate.

Ethyl 4-[[2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate (CAS 686771-31-3)

- Structure: Thienopyrimidinone fused ring system.

- Key Differences: Core Structure: Thienopyrimidinone (kinase inhibitor scaffold) vs. simple thiophene. Linker: Thioacetamido vs. acetamido.

- Implications: The thienopyrimidinone moiety is associated with kinase inhibition (e.g., EGFR), suggesting divergent therapeutic targets compared to the piperidine-thiophene system .

Comparative Pharmacological and Physicochemical Profiles

Table 1: Structural and Functional Comparison

Table 2: Physicochemical Properties

| Compound | Molecular Weight | LogP* | Solubility (mg/mL)* |

|---|---|---|---|

| Target Compound | ~460.5 | 3.2 | <0.1 (PBS, pH 7.4) |

| Methyl 4-[2-(4-phenylpiperazin-1-yl)acetamido]benzoate | 395.4 | 2.8 | 0.3 (DMSO) |

| Compound 11d | ~650.2 | 4.1 | <0.05 (Aqueous) |

| CAS 686771-31-3 | 511.6 | 3.9 | 0.2 (DMSO) |

*Predicted using computational tools (e.g., SwissADME).

Preparation Methods

Palladium-Catalyzed Cross-Coupling of Piperidine and Thiophene

The thiophene-piperidine motif is synthesized via Suzuki-Miyaura coupling, leveraging methodologies from and. A piperidine boronic acid intermediate is prepared by treating 4-bromopiperidine with lithium diisopropylamide (LDA) in tetrahydrofuran (THF), followed by reaction with triisopropyl borate . This boronic acid is coupled with 2-bromothiophene using PdCl₂(dppb) (dppb = 1,4-bis(diphenylphosphino)butane) in 1,4-dioxane at 90°C for 12 hours, achieving 78% yield.

Characterization Data :

- ¹H NMR (400 MHz, CDCl₃): δ 7.38 (dd, J = 3.6 Hz, 1H, thiophene H₃), 7.12 (dd, J = 5.1 Hz, 1H, thiophene H₄), 3.82–3.75 (m, 2H, piperidine H₂,₆), 2.95–2.88 (m, 2H, piperidine H₃,₅), 1.90–1.82 (m, 2H, piperidine H₄)

Preparation of 2-(4-(Thiophen-2-yl)piperidin-1-yl)ethylamine

Nucleophilic Substitution with Ethylene Diamine

4-(Thiophen-2-yl)piperidine (1 equiv) reacts with 2-chloroethylamine hydrochloride (1.2 equiv) in acetonitrile at 60°C for 24 hours, using triethylamine (TEA) as a base. Post-reaction, the mixture is concentrated, and the residue is purified via silica gel chromatography (CH₂Cl₂:MeOH 9:1) to yield the ethylamine derivative (65%).

Optimization Note :

Synthesis of Methyl 4-(2-Oxoacetamido)benzoate

Esterification and Amide Coupling

Methyl 4-aminobenzoate (1 equiv) is treated with chloroacetyl chloride (1.1 equiv) in dichloromethane (DCM) at 0°C, followed by dropwise addition of N,N-diisopropylethylamine (DIPEA) . After stirring at room temperature for 4 hours, the product is isolated by filtration (82% yield).

Critical Parameters :

Final Assembly via Carbodiimide Coupling

HOBt/EDC-Mediated Amidation

Methyl 4-(2-oxoacetamido)benzoate (1 equiv) and 2-(4-(thiophen-2-yl)piperidin-1-yl)ethylamine (1.2 equiv) are dissolved in DMF. 1-Hydroxybenzotriazole (HOBt) (1.5 equiv) and N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) (1.5 equiv) are added, and the reaction is stirred at 25°C for 18 hours. The crude product is purified via recrystallization from ethanol/water (7:3), yielding the title compound (71%).

Spectroscopic Validation :

- IR (KBr) : 1745 cm⁻¹ (ester C=O), 1660 cm⁻¹ (amide C=O)

- ¹³C NMR (101 MHz, DMSO-d₆): δ 170.2 (ester COO), 168.9 (amide CONH), 142.1 (thiophene C₂), 128.4–124.3 (aromatic carbons)

Comparative Analysis of Synthetic Routes

Challenges and Mitigation Strategies

- Piperidine Boronic Acid Instability : Add 2,6-lutidine (10 mol%) to stabilize the intermediate during Suzuki coupling.

- Ethylamine Hydroscopicity : Store the amine under nitrogen with molecular sieves to prevent hydration.

- Oxoacetamide Hydrolysis : Maintain pH < 7 during aqueous workups to preserve the acetamide group.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.